4'-Fluoro-2'-methylacetophenone
Overview
Description
4'-Fluoro-2'-methylacetophenone is a useful research compound. Its molecular formula is C9H9FO and its molecular weight is 152.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antimycobacterial Activity
4'-Fluoro-2'-methylacetophenone has been identified as a key component in the synthesis of novel compounds with antimycobacterial activities. A study by Ali & Yar (2007) synthesized derivatives of this compound which demonstrated significant activity against isoniazid-resistant Mycobacterium tuberculosis.
Biological Baeyer-Villiger Oxidation Studies
The compound plays a crucial role in biological Baeyer-Villiger oxidation studies. Moonen, Rietjens, & van Berkel (2001) used 19F nuclear magnetic resonance to study the conversion of various fluorinated acetophenones, including this compound, in biological systems. Their research indicates its potential for synthesizing valuable chemicals industrially (Moonen et al., 2001).
Synthesis of Benzoxazinones and Schiff Bases
This compound is used in the synthesis of various organic compounds. Alkhathlan (2003) demonstrated its use in creating benzoxazinones, which have applications in various fields of organic chemistry (Alkhathlan, 2003). Additionally, Singh (2010) described the synthesis of tin(II) complexes with Schiff bases derived from this compound, which have shown antibacterial activities (Singh, 2010).
Insecticidal Applications
Research by Liu et al. (2005) indicated the compound's role in creating insecticidal agents. They synthesized a series of acetophenone oxime ethers, including 2-methylthio-4'-fluoroacetophenone, which exhibited notable insecticidal activity against various pests (Liu et al., 2005).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P261 (avoid breathing dust/fume/gas/mist/vapors/spray), and P271 (use only outdoors or in a well-ventilated area) .
Properties
IUPAC Name |
1-(4-fluoro-2-methylphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-5-8(10)3-4-9(6)7(2)11/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTZPACJEUDZAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90393019 | |
Record name | 4'-Fluoro-2'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
446-29-7 | |
Record name | 4'-Fluoro-2'-methylacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90393019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-fluoro-2-methylphenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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